- Reactions of 4-methyl-1-(1'-methylethyl)-4-nitrocyclohexa-2,5-dien-1-yl acetates with nitrogen dioxide; towards a mechanism for the formation of polynitro cyclohexenyl esters on reaction of p-cymene with nitrogen dioxide in acetic anhydrideAustralian Journal of Chemistry, 1989, 42(12), 2225-42,
Cas no 943-15-7 (2-Nitro-4-cymene)

2-Nitro-4-cymene structure
Nombre del producto:2-Nitro-4-cymene
Número CAS:943-15-7
MF:C10H13NO2
Megavatios:179.215722799301
MDL:MFCD00007176
CID:804686
PubChem ID:70340
2-Nitro-4-cymene Propiedades químicas y físicas
Nombre e identificación
-
- 4-Isopropyl-1-methyl-2-nitrobenzene
- 2-Nitro-p-cymene
- 1-methyl-2-nitro-4-propan-2-ylbenzene
- 2-NITRO-4-CYMENE
- Benzene,1-methyl-4-(1-methylethyl)-2-nitro-
- 4-Isopropyl-2-nitrotoluene
- 5-Isopropyl-2-methyl-1-nitrobenzene
- NSC 9839
- p-Cymene, 2-nitro-
- Benzene, 1-methyl-4-(1-methylethyl)-2-nitro-
- 2-Nitro-para-cymene
- 1-methyl-4-(methylethyl)-2-nitrobenzene
- NSC9839
- PubChem23880
- DRKFWQDBPGTSOO-UHFFFAOYSA-N
- Methyl-4-isopropyl-2-nitro-benzene
- SBB068819
- TD1120
- FCH1115019
- 4-Isopro
- 1-Methyl-4-(1-methylethyl)-2-nitrobenzene (ACI)
- p-Cymene, 2-nitro- (6CI, 7CI, 8CI)
- 2-Methyl-5-isopropylnitrobenzene
- 1-methyl-2-nitro-4-(propan-2-yl)benzene
- 2-Nitro-p-cymene, technical grade, 90%
- AKOS003597244
- NSC-9839
- 943-15-7
- N0801
- AI3-08866
- EINECS 213-397-2
- UNII-AE93ZW3RQF
- SY106177
- 1-Methyl-4-(1-methylethyl)-2-nitrobenzene
- 4-Isopropyl-1-methyl-2-nitrobenzene #
- EN300-1179840
- CS-W017273
- MFCD00007176
- DB-057486
- NS00040385
- AS-11285
- SCHEMBL2436243
- DTXSID9061336
- AE93ZW3RQF
- 2-Nitro-4-cymene
-
- MDL: MFCD00007176
- Renchi: 1S/C10H13NO2/c1-7(2)9-5-4-8(3)10(6-9)11(12)13/h4-7H,1-3H3
- Clave inchi: DRKFWQDBPGTSOO-UHFFFAOYSA-N
- Sonrisas: [O-][N+](C1C(C)=CC=C(C(C)C)C=1)=O
Atributos calculados
- Calidad precisa: 179.09500
- Masa isotópica única: 179.095
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 1
- Complejidad: 186
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Xlogp3: 3.2
- Recuento de constructos de variantes mutuas: nothing
- Superficie del Polo topológico: 45.8
Propiedades experimentales
- Color / forma: colorless liquid
- Denso: 1.07 g/mL at 25 °C(lit.)
- Punto de fusión: 1°C (estimate)
- Punto de ebullición: 134°C/15mmHg(lit.)
- Punto de inflamación: Fahrenheit: >235.4 ° f
Celsius: >113 ° c - índice de refracción: n20/D 1.528(lit.)
- Disolución: Almost insoluble (0.011 g/l) (25 º C),
- PSA: 45.82000
- Logp: 3.54980
- Disolución: Not determined
2-Nitro-4-cymene Información de Seguridad
-
Símbolo:
- Promover:warning
- Palabra de señal:Warning
- Instrucciones de peligro: H319
- Declaración de advertencia: P264-P280-P305+P351+P338+P337+P313
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 22
- Instrucciones de Seguridad: 36/37/39-26
-
Señalización de mercancías peligrosas:
- Términos de riesgo:R36/37/38
- Condiciones de almacenamiento:Store at room temperature
2-Nitro-4-cymene Datos Aduaneros
- Código HS:2904209090
- Datos Aduaneros:
China Customs Code:
2904209090Overview:
2904209090 Other derivatives containing only nitro or nitroso groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2904209090 derivatives containing only nitro or only nitroso groups.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
2-Nitro-4-cymene PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047101-5g |
4-Isopropyl-1-methyl-2-nitrobenzene |
943-15-7 | 98% | 5g |
¥145.00 | 2024-04-24 | |
ChemScence | CS-W017273-5g |
4-Isopropyl-1-methyl-2-nitrobenzene |
943-15-7 | 97.03% | 5g |
$52.0 | 2022-04-26 | |
TRC | N493748-250mg |
2-Nitro-4-cymene |
943-15-7 | 250mg |
$ 50.00 | 2022-06-03 | ||
TRC | N493748-2.5g |
2-Nitro-4-cymene |
943-15-7 | 2.5g |
$ 160.00 | 2022-06-03 | ||
ChemScence | CS-W017273-25g |
4-Isopropyl-1-methyl-2-nitrobenzene |
943-15-7 | 97.03% | 25g |
$160.0 | 2022-04-26 | |
Chemenu | CM283185-100g |
4-Isopropyl-1-methyl-2-nitrobenzene |
943-15-7 | 95+% | 100g |
$331 | 2021-06-16 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021586-1g |
2-Nitro-4-cymene |
943-15-7 | 97% | 1g |
¥33 | 2024-07-19 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N139466-1g |
2-Nitro-4-cymene |
943-15-7 | ≥98% | 1g |
¥75.90 | 2023-09-01 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 147311-5G |
2-Nitro-4-cymene |
943-15-7 | 90% | 5g |
¥637.17 | 2023-12-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N46990-5g |
4-Isopropyl-1-methyl-2-nitrobenzene |
943-15-7 | 97% | 5g |
¥244.0 | 2022-04-27 |
2-Nitro-4-cymene Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Nitrogen dioxide Solvents: Acetic anhydride
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Nitrogen dioxide Solvents: Acetic anhydride
Referencia
- The nitration of p-cymene with nitrogen dioxide in acetic anhydride: the isolation and x-ray structure determination of 6-methyl-3-(methylethyl)-t-5-nitrato-1,r-3,c-4,t-6-tetranitrocyclohexeneTetrahedron Letters, 1988, 29(16), 1999-2000,
Synthetic Routes 3
Condiciones de reacción
Referencia
- Nitration of p-cymene. Exchange and rearomatization reactions of p-cymene adductsCanadian Journal of Chemistry, 1976, 54(3), 423-8,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Boron, (dinitrogen tetraoxide-O)trifluoro-, (T-4)- Solvents: Carbon tetrachloride
Referencia
- The boron trifluoride-dinitrogen tetroxide complex as a nitrating agentJournal of the American Chemical Society, 1958, 80, 2987-91,
Synthetic Routes 5
Condiciones de reacción
Referencia
- Ipso nitration. II. Novel products and true positional selectivities in nitration of p-cymeneJournal of the American Chemical Society, 1974, 96(13), 4335-7,
Synthetic Routes 6
Condiciones de reacción
Referencia
- Aromatic substitution. XX. Intact and dealkylating nitration of propylated and butylated alkylbenzenes with nitronium tetrafluoroborateJournal of the American Chemical Society, 1964, (6), 1067-70,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Acetic acid
Referencia
- 2-Nitro-p-cymeneOrganic Syntheses, 1941, 21, 96-8,
Synthetic Routes 8
Condiciones de reacción
Referencia
- New examples in the use of graphite bisulfate and graphite nitrate in organic synthesisBulletin de la Societe Chimique de France, 1977, 499, 499-504,
Synthetic Routes 9
Synthetic Routes 10
Condiciones de reacción
Referencia
- Nitration of aromatic hydrocarbons and ipso-nitrosodemetalation of arylmetal compounds in sodium nitrite-trifluoroacetic acidJournal of the Chemical Society, 1978, (9), 1076-9,
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Sulfuric acid , Nitric acid
Referencia
- Mononitration of p-cymeneIndustrial and Engineering Chemistry, 1957, 49, 801-6,
Synthetic Routes 12
Condiciones de reacción
Referencia
- "Ipso" Aromatic Nitration in the Gas PhaseJournal of Physical Chemistry, 1996, 100(11), 4424-9,
Synthetic Routes 13
Condiciones de reacción
1.1 Reagents: Acetic acid , Sulfuric acid , Nitric acid ; -15 °C; -15 °C; -15 °C → 0 °C; 0 °C; 0 °C; 1 h, 0 °C
1.2 Reagents: Water ; 1 h, cooled
1.2 Reagents: Water ; 1 h, cooled
Referencia
- Bio-based hydrophobic epoxy-amine networks derived from renewable terpenoidsJournal of Applied Polymer Science, 2016, 133(45),,
Synthetic Routes 14
Condiciones de reacción
1.1 Reagents: Nitrogen dioxide Solvents: Acetic anhydride
Referencia
- The nitration of p-cymene with nitrogen dioxide in acetic anhydrideAustralian Journal of Chemistry, 1989, 42(12), 2143-60,
2-Nitro-4-cymene Raw materials
2-Nitro-4-cymene Preparation Products
- 3-Cyclohexen-1-ol, 2-methyl-5-(1-methylethyl)-2,3,5,6-tetranitro-, nitrate (ester), (1α,2α,5α,6β)- (127420-18-2)
- 4-Cyclohexene-1,3-diol, 2-methyl-5-(1-methylethyl)-2,6-dinitro-, 1-nitrate, (1α,2α,3α,6β)- (127368-12-1)
- 3-Cyclohexen-1-ol, 2-methyl-5-(1-methylethyl)-2,5,6-trinitro-, nitrate (ester), (1α,2α,5β,6β)- (127368-10-9)
- 2-Nitro-4-cymene (943-15-7)
- (35480-94-5)
- (118297-28-2)
- 4-Cyclohexene-1,3-diol, 2-methyl-5-(1-methylethyl)-2,6-dinitro-, 1-nitrate, (1α,2α,3β,6β)- (127420-20-6)
2-Nitro-4-cymene Literatura relevante
-
Salvador Alegret,Antonio Florido Analyst 1991 116 473
-
2. Editorial report on nomenclature, 1952
-
Robert H. Pickard,R. Robinson,J. Kenner Annu. Rep. Prog. Chem. 1921 18 60
-
4. Electrophilic aromatic substitution. Part 24. The nitration of isopropylbenzene, 2- and 4-isopropyltoluene, 1-chloro-4-isopropylbenzene, 4-isopropylanisole, and 2-bromotoluene: nitrodeisopropylationAjay K. Manglik,Roy B. Moodie,Kenneth Schofield,Geoffrey D. Tobin,Robert G. Coombes,Panicos Hadjigeorgiou J. Chem. Soc. Perkin Trans. 2 1980 1606
-
5. 230. Volume effects of alkyl groups in aromatic compounds. Part II. Influence of a group CR1R2Alk on vicinal substitutionR. J. W. Le Fèvre J. Chem. Soc. 1933 980
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- Disolventes y químicos orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Lípidos prenólicos monoterpenoides Monoterpenoides aromáticos
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:943-15-7)2-Nitro-4-cymene

Pureza:99%
Cantidad:100g
Precio ($):413.0